molecular formula C16H18N2OS B2949468 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 683777-48-2

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2949468
CAS RN: 683777-48-2
M. Wt: 286.39
InChI Key: YDSYDDHIMNZVJQ-UHFFFAOYSA-N
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Description

The compound “N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule. It contains a tetrahydronaphthalene moiety, which is a polycyclic aromatic hydrocarbon , a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen , and a propanamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts. The tetrahydronaphthalene moiety would likely contribute significant hydrophobicity, while the thiazole and propanamide groups could participate in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the properties of its constituent parts. The tetrahydronaphthalene moiety might undergo reactions typical of aromatic compounds, while the thiazole ring could participate in reactions involving the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydronaphthalene moiety might make the compound relatively hydrophobic, while the thiazole and propanamide groups could confer some degree of polarity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Such studies could provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-15(19)18-16-17-14(10-20-16)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,2-6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSYDDHIMNZVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide

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